molecular formula C22H20ClN5O2 B3016453 9-(4-(tert-butyl)phenyl)-2-(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898421-90-4

9-(4-(tert-butyl)phenyl)-2-(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B3016453
CAS RN: 898421-90-4
M. Wt: 421.89
InChI Key: XXXKEMRCKVHNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-(tert-butyl)phenyl)-2-(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H20ClN5O2 and its molecular weight is 421.89. The purity is usually 95%.
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Scientific Research Applications

Polymer Synthesis and Properties

  • Synthesis and Properties of Ortho-Linked Polyamides : Researchers developed polyamides with flexible main-chain ether linkages and ortho-phenylene units, highlighting the compound's application in creating noncrystalline, thermally stable polymers with high glass transition temperatures and significant solubility in polar solvents. These polymers are applicable in high-performance materials due to their thermal stability and mechanical properties (Hsiao, Yang, & Chen, 2000).

Organic Chemistry and Synthesis

  • Directed Lithiation of Pyrene-1-Carboxamide : This study showcases the lithiation of N-tert-butylpyrene-1-carboxamide, leading to various derivatives with potential as new pyrenyl fluorophores. The research demonstrates the compound's role in synthesizing fluorescent materials, highlighting its utility in developing novel photophysical properties (Wrona-Piotrowicz et al., 2016).

Materials Engineering and Luminescence

  • Lanthanide Coordination Polymers : The study focused on synthesizing lanthanide coordination compounds using aromatic carboxylate ligands derived from similar structures. These compounds exhibit enhanced luminescence in the presence of bidentate nitrogen donors, which is crucial for optical device applications. This research underlines the potential of such compounds in the development of materials with specific photophysical properties (Raphael et al., 2012).

properties

IUPAC Name

9-(4-tert-butylphenyl)-2-(4-chlorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2/c1-22(2,3)13-6-10-15(11-7-13)28-20-17(26-21(28)30)16(18(24)29)25-19(27-20)12-4-8-14(23)9-5-12/h4-11H,1-3H3,(H2,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXKEMRCKVHNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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